molecular formula C23H21ClN2O6 B13112832 TafuramycinA

TafuramycinA

Cat. No.: B13112832
M. Wt: 456.9 g/mol
InChI Key: DWQYILVVCVQOOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Tafuramycin A involves several key steps to optimize yield and simplify purification . The process includes:

The compound can be synthesized in either 8 steps from intermediate 6 or 7 steps from intermediate 17, with yields of 52% and 37%, respectively .

Chemical Reactions Analysis

Tafuramycin A undergoes several types of chemical reactions:

Common reagents used in these reactions include 4-dimethylaminopyridine for bromination and various protecting groups for the protection/deprotection steps . Major products formed from these reactions include regioselectively brominated intermediates and cyclized products .

Properties

Molecular Formula

C23H21ClN2O6

Molecular Weight

456.9 g/mol

IUPAC Name

[8-(chloromethyl)-4-hydroxy-7,8-dihydrofuro[2,3-e]indol-6-yl]-(5,6,7-trimethoxy-1H-indol-2-yl)methanone

InChI

InChI=1S/C23H21ClN2O6/c1-29-17-7-11-6-14(25-19(11)22(31-3)21(17)30-2)23(28)26-10-12(9-24)18-15(26)8-16(27)13-4-5-32-20(13)18/h4-8,12,25,27H,9-10H2,1-3H3

InChI Key

DWQYILVVCVQOOR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)C=C(N2)C(=O)N3CC(C4=C5C(=C(C=C43)O)C=CO5)CCl)OC)OC

Origin of Product

United States

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